![molecular formula C12H10N2O3S B1212637 4-Isothiocyanatobenzoyl-DL-homoserine lactone CAS No. 58394-58-4](/img/structure/B1212637.png)
4-Isothiocyanatobenzoyl-DL-homoserine lactone
Overview
Description
4-Isothiocyanatobenzoyl-DL-homoserine lactone is a biochemical compound used for proteomics research . It has a molecular formula of C12H10N2O3S and a molecular weight of 262.28 .
Molecular Structure Analysis
The molecular structure of 4-Isothiocyanatobenzoyl-DL-homoserine lactone consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms contributes to the compound’s unique properties and reactivity.Physical And Chemical Properties Analysis
4-Isothiocyanatobenzoyl-DL-homoserine lactone is a solid compound . It has a melting point of 169 - 171 °C . The compound appears as an off-white solid and shows a single spot in thin-layer chromatography (TLC), indicating its purity .Scientific Research Applications
Quorum Sensing in Bacterial Communication
4-Isothiocyanatobenzoyl-DL-homoserine lactone: is a signaling molecule in bacterial quorum sensing (QS). QS is a communication method that allows bacteria to regulate gene expression based on population density . This molecule is particularly significant in the study of Proteobacteria , where it acts as an autoinducer to modulate gene expression and sense population density . Understanding QS can lead to insights into bacterial behavior, including growth, virulence, and biofilm formation.
Biofilm Formation and Disruption
Research has shown that molecules like 4-Isothiocyanatobenzoyl-DL-homoserine lactone can influence the formation and disruption of biofilms . Biofilms are a collective of microorganisms where cells stick to each other on a surface. These structures are significant in both natural environments and human health, as they can protect bacteria from antibiotics and the immune system.
Antibiotic Resistance Mechanisms
The role of 4-Isothiocyanatobenzoyl-DL-homoserine lactone in QS also extends to the study of antibiotic resistance mechanisms . By understanding how bacteria communicate and regulate gene expression, researchers can develop new strategies to combat antibiotic resistance.
Synthetic Biology and Genetic Engineering
In synthetic biology, 4-Isothiocyanatobenzoyl-DL-homoserine lactone can be used to engineer bacteria with novel QS systems . This allows for the creation of engineered microbial communities with controlled behaviors, which can be applied in various biotechnological processes.
Agricultural Applications
The signaling pathways regulated by molecules like 4-Isothiocyanatobenzoyl-DL-homoserine lactone are of interest in agriculture . They can be used to enhance plant growth by manipulating bacterial populations in the soil or to control plant diseases by disrupting pathogenic biofilms.
Environmental Bioremediation
Understanding the QS mechanisms involving 4-Isothiocyanatobenzoyl-DL-homoserine lactone can contribute to environmental bioremediation efforts . Bacteria that degrade pollutants often rely on QS to regulate the expression of genes involved in the breakdown of toxic compounds.
Safety And Hazards
4-Isothiocyanatobenzoyl-DL-homoserine lactone is classified as a skin sensitizer, which means it may cause allergic skin reactions (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333 + P313) .
properties
IUPAC Name |
4-isothiocyanato-N-(2-oxooxolan-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(14-10-5-6-17-12(10)16)8-1-3-9(4-2-8)13-7-18/h1-4,10H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUPAVIAPDIGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatobenzoyl-DL-homoserine lactone | |
CAS RN |
58394-58-4 | |
Record name | 4-Isothiocyanatobenzoyl-DL-homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IBHL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 58394-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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